

Application Notes: Diaveridine Hydrochloride in Poultry Coccidiosis Research

Author: BenchChem Technical Support Team. **Date:** December 2025

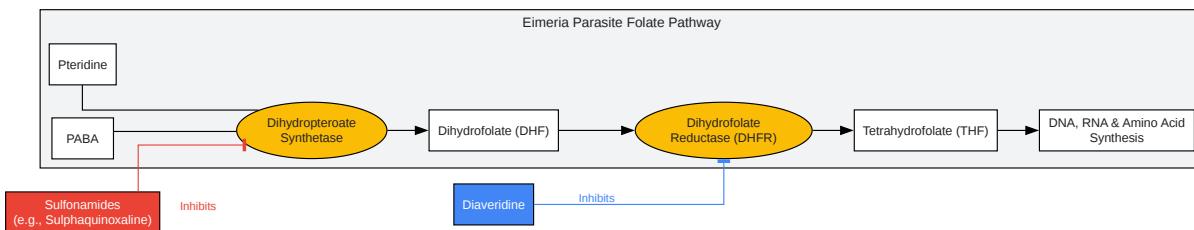
Compound of Interest

Compound Name: **DIAVERIDINE HYDROCHLORIDE**

Cat. No.: **B1366903**

[Get Quote](#)

Introduction


Coccidiosis is a prevalent and economically significant parasitic disease in the poultry industry, caused by protozoa of the genus *Eimeria*.^{[1][2]} The disease leads to damage of the intestinal tract, resulting in diarrhea, reduced weight gain, and increased mortality.^{[1][3]} **Diaveridine hydrochloride** is a synthetic coccidiostat used in veterinary medicine for the prevention and treatment of coccidiosis.^{[1][4][5]} It functions as a competitive inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway of protozoa.^{[4][6][7]} By blocking this pathway, diaveridine halts the production of essential precursors for DNA synthesis and cell division, thereby inhibiting the parasite's growth and reproduction.^{[6][8]}

Diaveridine is often used in combination with sulfonamides, such as sulphaquinoxaline, to achieve a synergistic effect.^{[1][9][10]} Sulfonamides inhibit dihydropteroate synthetase, an enzyme that acts earlier in the same metabolic pathway.^{[1][8]} This sequential blockade is more effective at disrupting parasite replication than either compound alone.^[1]

Mechanism of Action

Diaveridine targets the folic acid biosynthesis pathway, which is vital for the proliferation of *Eimeria* parasites.^{[6][8]} Unlike the avian host, which can utilize pre-formed folic acid from its diet, the parasite must synthesize it de novo.^[8] Diaveridine specifically inhibits the enzyme dihydrofolate reductase (DHFR), which catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).^[6] THF is an essential cofactor for the synthesis of purines, thymidylate,

and certain amino acids required for DNA synthesis and cell division.[6] The inhibition of DHFR leads to the depletion of THF, ultimately arresting the parasite's life cycle.[6]

[Click to download full resolution via product page](#)

Caption: Synergistic inhibition of the Eimeria folate pathway.

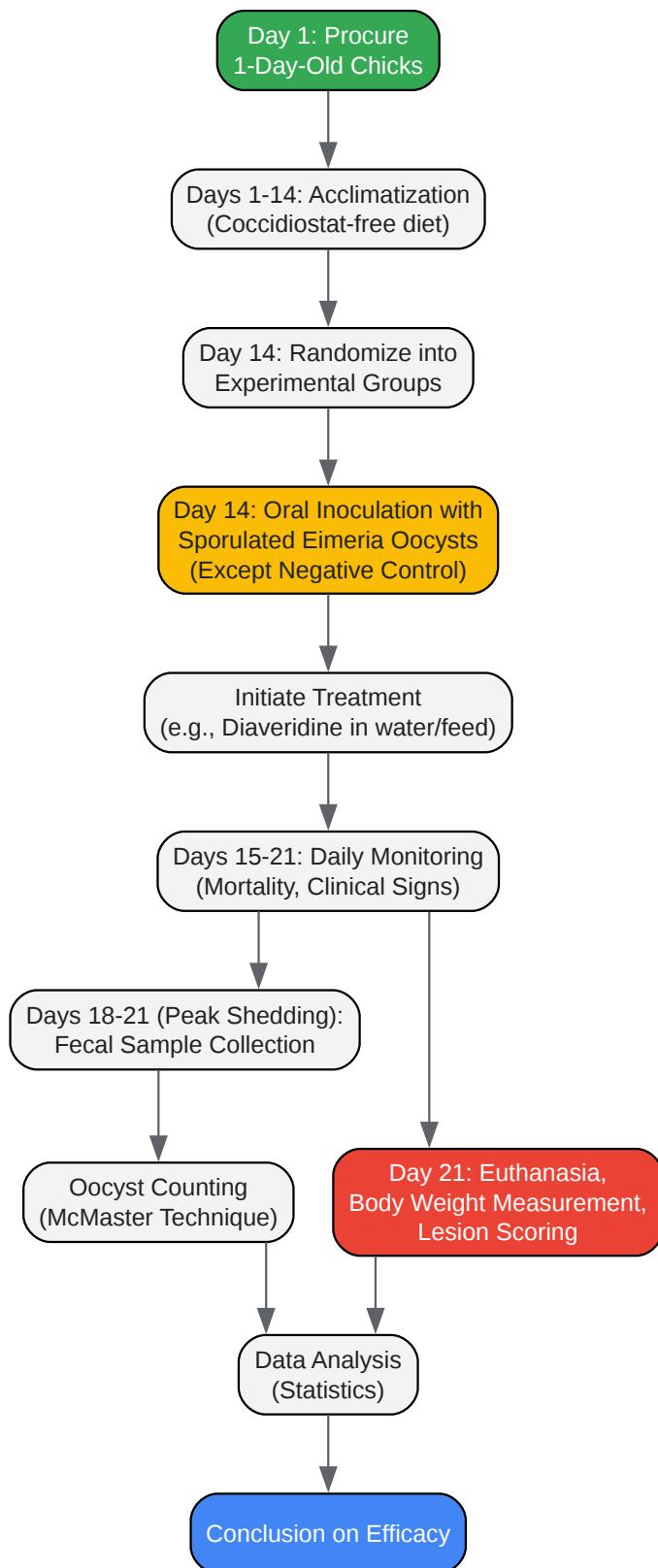
Efficacy Data

The efficacy of diaveridine, particularly in combination with sulphaquinoxaline, has been evaluated in numerous studies. Key parameters for assessment include oocyst output (Oocysts Per Gram of feces - OPG), morbidity, mortality, and body weight gain. The following table summarizes representative data from a study investigating the therapeutic effects on broiler coccidiosis.[9]

Group	Treatment	Morbidity (%)	Mortality (%)	Oocyst Count (Peak - Day 25)	Oocyst Count (End - Day 52)	Relative Weight Gain
A	Negative Control (Uninfected)	0	0	0	0	High
B	Positive Control (Infected, Untreated)	92	28	Not specified (Highest)	Not specified	Low
C	Diaveridine + Sulphaquin oxaline	16	4	8,050	200	Medium
D	Diaveridine + Sulphaquin oxaline + Vitamins A & K	8	0	Not specified (Lowest)	Not specified	High

Data synthesize d from a study on broiler caecal coccidiosis. [9] The combinatio n of diaveridine and sulphaquin

oxaline significantly reduced morbidity, mortality, and oocyst shedding compared to the untreated infected group.^[9]


The addition of vitamins A and K further enhanced recovery and performance.^[9]

Protocols for In Vivo Coccidiosis Research Models

This section outlines a generalized protocol for evaluating the anticoccidial efficacy of **diaveridine hydrochloride** in an experimental broiler chicken model.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for an in vivo anticoccidial drug trial.

Detailed Experimental Protocol

2.1. Animals and Housing

- Animals: Procure one-day-old broiler chicks (e.g., Ross 308) from a commercial hatchery. [\[11\]](#)
- Housing: House the birds in thoroughly cleaned and disinfected wire-floored cages to prevent contact with feces and avoid extraneous infection. [\[11\]](#)
- Environment: Maintain appropriate temperature and lighting conditions, starting at 32°C and gradually decreasing to 20°C by the end of the experiment. [\[11\]](#)
- Feed and Water: Provide ad-libitum access to a balanced, commercial broiler starter diet that is confirmed to be free of any anticoccidial drugs. [\[12\]](#) Water should also be freely available. [\[12\]](#)

2.2. Experimental Design

- Acclimatization: Allow birds to acclimatize for approximately 14 days before the start of the experiment.
- Grouping: Randomly allocate birds into experimental groups (e.g., 5-8 replicates of 5-10 birds per group). [\[11\]](#)[\[13\]](#) A typical design includes:
 - Group 1 (Negative Control): Uninfected and untreated.
 - Group 2 (Positive Control): Infected and untreated. [\[14\]](#)
 - Group 3 (Treatment Group): Infected and treated with **Diaveridine Hydrochloride** (often combined with a sulfonamide). [\[14\]](#)
 - Additional groups for different dose levels or drug combinations can be included.

2.3. Coccidial Challenge (Infection)

- Oocyst Preparation: Obtain a virulent, characterized strain of *Eimeria* (e.g., *Eimeria tenella* for caecal coccidiosis). Propagate the oocysts in a small group of susceptible birds. [\[15\]](#)

Collect, clean, and sporulate the oocysts in a 2.5% potassium dichromate solution with aeration for 2-3 days.[14]

- Inoculum Dose: Wash the sporulated oocysts to remove the potassium dichromate and quantify them using a McMaster slide. Dilute to the desired concentration (e.g., 2.5×10^4 sporulated oocysts per 1.0 mL).[14]
- Inoculation: At ~14 days of age, inoculate each bird in the infected groups orally with 1.0 mL of the oocyst suspension directly into the crop using a gavage needle.[11][13][14] Administer a sham inoculum (e.g., water) to the Negative Control group.[13]

2.4. Drug Administration

- Preparation: Prepare a stock solution of **Diaveridine Hydrochloride** (and any synergistic agent like sulphaquinoxaline) based on the target dosage.
- Administration: Administer the drug via drinking water or mixed into the feed.[14][16] Treatment can be prophylactic (starting before infection) or therapeutic (starting after infection). For therapeutic trials, treatment often begins 2-3 days post-infection and continues for 3-5 days.[12][14]

2.5. Data Collection and Efficacy Parameters

- Body Weight and Feed Intake: Record the body weight of each bird at the beginning (e.g., day 14) and end of the trial (e.g., day 21).[14] Measure feed consumption per cage to calculate the Feed Conversion Ratio (FCR).[11]
- Mortality and Clinical Signs: Record mortality daily. Observe birds for clinical signs of coccidiosis such as bloody droppings, depression, and ruffled feathers.
- Oocyst Counting: At the peak of oocyst shedding (typically 5-7 days post-infection), collect fecal samples from each cage.[11] Determine the number of Oocysts Per Gram (OPG) of feces using the McMaster counting technique with a saturated salt solution.[9][11]
- Lesion Scoring: At the end of the experiment (typically 7 days post-infection), euthanize a subset of birds from each group.[13] Perform a necropsy and score the intestinal lesions. For

E. tenella, the ceca are examined. A common scoring system ranges from 0 (no gross lesions) to 4 (severe lesions, extensive hemorrhage, and cecal core formation).[12][17]

- Data Analysis: Analyze the collected data (weight gain, FCR, OPG, lesion scores) using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatment groups and the controls.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. Coccidiosis in Poultry - Poultry - MSD Veterinary Manual [msdvetmanual.com]
- 3. Invasion mechanisms of *Eimeria* coccidian and host immune responses in chicken intestine_A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. Diaveridine Hydrochloride - LKT Labs [lktlabs.com]
- 6. Diaveridine Hydrochloride Research Compound [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thepab.org [thepab.org]
- 10. Focused review: The role of drug combinations for the control of coccidiosis in commercially reared chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. thescipub.com [thescipub.com]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Diaveridine Hydrochloride in Poultry Coccidiosis Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1366903#using-diaveridine-hydrochloride-in-poultry-coccidiosis-research-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com